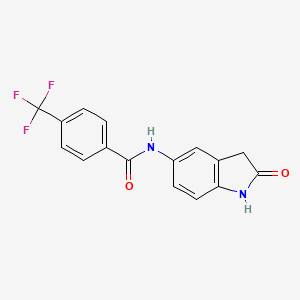
N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide” is a complex organic compound. The “2-oxoindolin-5-yl” part refers to a type of indoline, which is a heterocyclic compound . The “trifluoromethyl” part refers to a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
Again, without specific research or data on this compound, it’s challenging to provide a detailed molecular structure analysis. The compound likely has a complex structure due to the presence of the indoline ring and the trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indolines are involved in a variety of chemical reactions, and the trifluoromethyl group can also participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure. Without more information or research on this compound, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Anticancer Applications
Several studies have demonstrated the potential anticancer applications of compounds related to N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide. For instance, novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related derivatives have shown remarkable antitumor activity against various cancer cell lines, highlighting their potential as potent anticancer agents (Alafeefy et al., 2015). Similarly, N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and exhibited anticancer activity against HeLa, IMR-32, and MCF-7 cancer cell lines, suggesting their utility in cancer treatment (Gudipati et al., 2011).
Antiepileptic Applications
The antiepileptic potential of related compounds has been explored, with studies showing that certain derivatives can significantly enhance seizure latency time in animal models, indicating their effectiveness in managing epilepsy (Asadollahi et al., 2019).
Antiarrhythmic Applications
Research on N-(piperidylalkyl)trifluoroethoxybenzamides, which are structurally related to this compound, has indicated their potential as oral antiarrhythmic agents. This illustrates the versatility of these compounds in addressing cardiovascular disorders (Banitt et al., 1977).
Antimicrobial Applications
Compounds synthesized from 2-oxoindolin derivatives have also shown promising antibacterial and antifungal activities. This suggests their application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel & Dhameliya, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)11-3-1-9(2-4-11)15(23)20-12-5-6-13-10(7-12)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVBZOYMKLTFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid](/img/structure/B2747192.png)
![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)
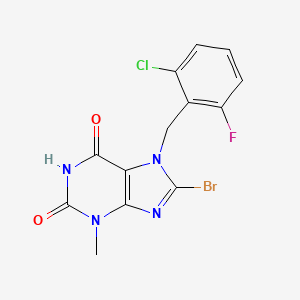
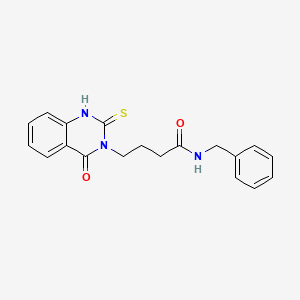
![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)
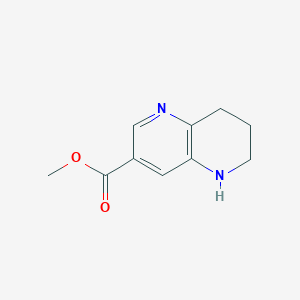
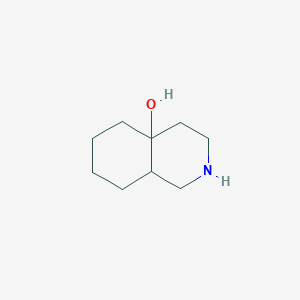
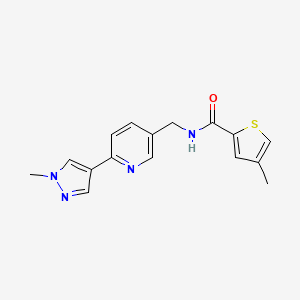
![2-(2-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747207.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2747208.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2747209.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)
